2-(Piperidin-3-yl)propan-2-ol hydrochloride
Overview
Description
2-(Piperidin-3-yl)propan-2-ol hydrochloride is a chemical compound that features a piperidine ring, a common structural motif in medicinal chemistry. This compound is known for its potential applications in various fields, including pharmaceuticals and organic synthesis. The presence of the piperidine ring makes it a valuable building block for the synthesis of more complex molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Piperidin-3-yl)propan-2-ol hydrochloride typically involves the hydrogenation of pyridine derivatives using catalysts such as palladium or rhodium. The process includes the removal of the metalation group, dehydroxylation, and pyridine reduction .
Industrial Production Methods: In an industrial setting, the synthesis might be scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to achieve high selectivity and yield, often involving temperatures ranging from 50°C to 100°C and pressures up to 10 bar.
Chemical Reactions Analysis
Types of Reactions: 2-(Piperidin-3-yl)propan-2-ol hydrochloride can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: It can be reduced to form more saturated derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups using reagents like thionyl chloride or phosphorus tribromide.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Catalysts like palladium on carbon or sodium borohydride.
Substitution: Thionyl chloride or phosphorus tribromide under anhydrous conditions.
Major Products:
Oxidation: Ketones or aldehydes.
Reduction: Saturated alcohols.
Substitution: Chlorinated or brominated derivatives.
Scientific Research Applications
2-(Piperidin-3-yl)propan-2-ol hydrochloride has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its potential as a pharmacophore in drug design.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new medications.
Industry: Utilized in the production of fine chemicals and intermediates for pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-(Piperidin-3-yl)propan-2-ol hydrochloride involves its interaction with specific molecular targets. It is believed to act on certain receptors or enzymes, modulating their activity. The exact pathways and targets can vary depending on the specific application and the structure of the compound it is interacting with .
Comparison with Similar Compounds
- 2-(Pyrrolidin-3-yl)propan-2-ol hydrochloride
- 2-(Azetidin-3-yl)propan-2-ol hydrochloride
- tert-Butyl (2-(piperidin-3-yl)propan-2-yl)carbamate
Comparison: 2-(Piperidin-3-yl)propan-2-ol hydrochloride is unique due to its specific piperidine ring structure, which imparts distinct chemical and biological properties. Compared to its analogs, it may exhibit different reactivity and pharmacological profiles, making it a valuable compound for targeted applications in drug development and organic synthesis .
Properties
IUPAC Name |
2-piperidin-3-ylpropan-2-ol;hydrochloride | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17NO.ClH/c1-8(2,10)7-4-3-5-9-6-7;/h7,9-10H,3-6H2,1-2H3;1H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SEDMILKWVAVRIH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1CCCNC1)O.Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18ClNO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.69 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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